

6-Deoxy-9 α -hydroxycedrodorin: A Technical Guide to a Mexicanolide Tetranortriterpenoid

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Compound of Interest

Compound Name: 6-Deoxy-9 α -hydroxycedrodorin

Cat. No.: B10855954

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Deoxy-9 α -hydroxycedrodorin**, a tetranortriterpenoid of the mexicanolide group. Isolated from the leaves of *Cedrela odorata*, this natural product has demonstrated potential as an insect deterrent. This document collates the available scientific data, including its structural properties, isolation protocols, and biological activities. Detailed spectroscopic data are presented in a structured format, and key experimental workflows are visualized to facilitate understanding and further research into this compound and the broader class of tetranortriterpenoids.

Introduction

Tetranortriterpenoids, also known as limonoids, are a large and structurally diverse class of secondary metabolites found predominantly in plants of the Meliaceae and Rutaceae families. These compounds are derived from a triterpenoid precursor, typically euphol or tirucallol, through extensive oxidative modifications and rearrangements, including the loss of four carbon atoms from the side chain, which characterizes them as C₂₆ nortriterpenoids.

6-Deoxy-9 α -hydroxycedrodorin is a member of the mexicanolide subgroup of tetranortriterpenoids, which are characterized by a specific carbocyclic framework. It has been identified as a constituent of *Cedrela odorata*, a tree species known for its valuable timber and its chemical defenses against herbivores. The presence of **6-Deoxy-9 α -hydroxycedrodorin**

has been correlated with the deterrence of the folivorous weevil *Exophthalmus jekelianus*, highlighting its potential role in plant defense and as a lead compound for the development of novel insect control agents.

This guide aims to consolidate the technical information available on **6-Deoxy-9 α -hydroxycedrodorin** to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Physicochemical and Spectroscopic Data

The structure of **6-Deoxy-9 α -hydroxycedrodorin** was elucidated through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: General Properties of **6-Deoxy-9 α -hydroxycedrodorin**

Property	Value
Chemical Name	3-deoxo-3 β ,8 β -epoxy-6-deoxy-9 α ,14 α -dihydroxy-8,14-dihydromexicanolide
Molecular Formula	C ₂₇ H ₃₄ O ₉
Molecular Weight	502.55 g/mol
CAS Number	247036-52-8
Class	Tetranortriterpenoid (Mexicanolide)
Source	Cedrela odorata leaves

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **6-Deoxy-9 α -hydroxycedrodorin** (500 MHz, CDCl₃)

Position	δC (ppm)	δH (ppm), Multiplicity (J in Hz)
1	79.2	3.61, s
2	36.1	2.15, m; 2.59, ddd (15.0, 5.5, 2.5)
3	-	-
4	39.8	-
5	42.1	2.40, dd (12.5, 3.0)
6	25.5	1.83, m; 2.05, m
7	175.7	-
8	108.8	-
9	75.9	4.60, br s
10	45.4	-
11	26.5	1.55, m; 2.05, m
12	36.4	1.95, m; 2.25, m
13	38.0	-
14	84.1	-
15	170.1	-
16	78.9	5.51, s
17	51.2	2.75, d (10.0)
18	21.3	1.32, s
19	14.8	1.05, s
20	120.9	-
21	140.7	7.46, t (1.5)
22	109.9	6.45, d (1.5)

23	143.1	7.48, s
28	18.0	1.00, s
29	26.6	0.94, s
30	-	-
OMe	52.6	3.83, s

Data extracted from Veitch et al., J. Nat. Prod. 1999, 62, 9, 1260–1263.

Experimental Protocols

Isolation of 6-Deoxy-9 α -hydroxycedrodorin

The following protocol is based on the methodology described for the isolation of **6-Deoxy-9 α -hydroxycedrodorin** from the leaves of *Cedrela odorata*.

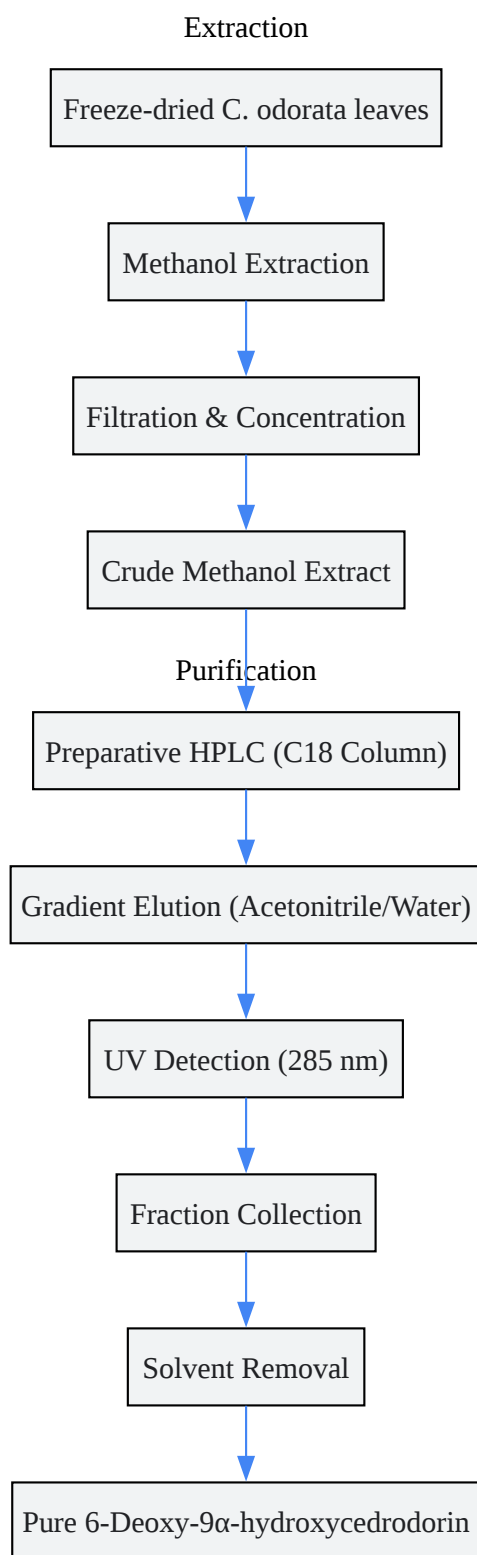
3.1.1. Plant Material and Extraction

- Fresh leaves of *C. odorata* are collected and immediately frozen in liquid nitrogen and freeze-dried.
- The dried, powdered leaf material (e.g., 100 g) is extracted with methanol (e.g., 3 x 500 mL) at room temperature.
- The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

- The crude methanol extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).
- Column: A reversed-phase C18 column (e.g., 250 x 25 mm, 10 μ m) is used.
- Mobile Phase: A gradient of acetonitrile in water is typically employed. For example, a linear gradient from 30% to 70% acetonitrile over 60 minutes.

- Flow Rate: A flow rate of e.g., 10 mL/min is maintained.
- Detection: Elution is monitored using a UV detector at 285 nm, which is characteristic for the furan ring present in many tetranortriterpenoids.
- Fractions corresponding to the peak of interest are collected, combined, and the solvent is removed under reduced pressure to yield the purified **6-Deoxy-9 α -hydroxycedrodorin**.



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Caption: Workflow for the isolation of **6-Deoxy-9 α -hydroxycedrodorin**.

Synthesis

To date, a total chemical synthesis of **6-Deoxy-9 α -hydroxycedrodorin** has not been reported in the peer-reviewed literature. The structural complexity of this polycyclic and highly oxygenated molecule presents a significant synthetic challenge.

Biological Activity and Signaling Pathways

Insect Antifeedant Activity

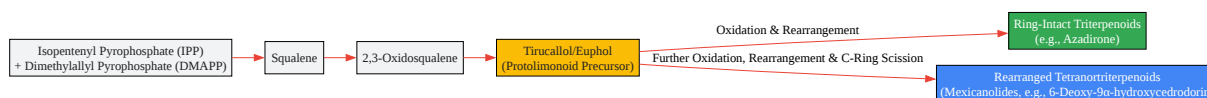
The primary biological activity reported for **6-Deoxy-9 α -hydroxycedrodorin** is its role as an insect deterrent. In studies on the feeding preferences of the weevil *Exophthalmus jekelianus* on *Cedrela odorata*, the presence of **6-Deoxy-9 α -hydroxycedrodorin**, along with related compounds, was negatively correlated with leaf consumption. This suggests that the compound acts as an antifeedant or repellent, contributing to the plant's natural defense against herbivory.

Quantitative bioactivity data, such as IC₅₀ or EC₅₀ values for antifeedant activity, have not been published for the pure compound.

Signaling Pathways

Specific signaling pathways modulated by **6-Deoxy-9 α -hydroxycedrodorin** have not been elucidated. However, triterpenoids as a class are known to interact with a multitude of cellular targets. In insects, the gustatory system is a primary target for antifeedant compounds, where they can interact with bitter taste receptors in gustatory receptor neurons (GRNs), leading to feeding deterrence.

The biosynthesis of tetranortriterpenoids itself is a complex pathway originating from the isoprenoid pathway.



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